Fluphenazine enanthate

Descripción general

Descripción

El enantato de flufenazina es un éster de acción prolongada de la flufenazina, un derivado de la fenotiazina utilizado principalmente como medicamento antipsicótico. Se utiliza comúnmente en el tratamiento de psicosis crónicas como la esquizofrenia. El enantato de flufenazina se administra mediante inyección intramuscular y es conocido por su prolongada duración de acción, lo que lo hace adecuado para pacientes que requieren terapia neuroléptica a largo plazo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El enantato de flufenazina se sintetiza por esterificación de la flufenazina con ácido enántico (ácido heptanoico). La reacción típicamente implica el uso de un agente deshidratante como cloruro de tionilo o diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster .

Métodos de producción industrial

En entornos industriales, la síntesis del enantato de flufenazina implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso incluye pasos como la purificación mediante recristalización y medidas de control de calidad para garantizar que el compuesto cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El enantato de flufenazina se somete a varias reacciones químicas, que incluyen:

Oxidación: El enantato de flufenazina puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su forma alcohólica parental.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de fenotiazina

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4).

Sustitución: Se utilizan reactivos como hidróxido de sodio (NaOH) y varios haluros de alquilo

Productos principales formados

Oxidación: Sulfóxidos y sulfonas.

Reducción: Forma alcohólica parental de la flufenazina.

Sustitución: Varios derivados de fenotiazina sustituidos

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Schizophrenia:

- Fluphenazine enanthate is primarily indicated for the treatment of schizophrenia. Its long-acting nature helps improve patient compliance by reducing the frequency of dosing compared to oral medications .

- A systematic review of randomized controlled trials indicated that fluphenazine decanoate (a related formulation) demonstrated fewer movement disorders compared to oral antipsychotics, suggesting similar potential benefits for this compound .

2. Management of Acute Psychosis:

- In acute settings, this compound can be used to stabilize patients experiencing severe psychotic episodes. Its rapid onset and prolonged effect make it effective in controlling acute symptoms .

3. Long-term Maintenance Therapy:

- For patients with chronic schizophrenia, this compound serves as a maintenance therapy option. It can reduce relapse rates and hospitalizations when compared to placebo or oral alternatives .

Pharmacokinetics and Administration

This compound is administered via intramuscular injection, allowing for gradual absorption into the bloodstream. The pharmacokinetic profile indicates a half-life ranging from 6 to 7 days, facilitating dosing intervals typically every 2 to 4 weeks depending on individual patient needs .

Comparison of Fluphenazine Formulations

| Formulation | Route of Administration | Dosing Frequency | Half-Life (days) |

|---|---|---|---|

| This compound | Intramuscular | Every 2-4 weeks | 6.4 - 7.4 |

| Fluphenazine Decanoate | Intramuscular | Every 2-5 weeks | 7.2 - 9.0 |

| Oral Fluphenazine | Oral | Daily | 24 hours |

Case Studies

1. Efficacy in Treatment-Resistant Schizophrenia:

- A notable study examined the effects of high-dose this compound in patients who were resistant to standard doses of neuroleptics. Results indicated significant improvements in symptom management over an extended treatment period .

2. Quality of Life Improvements:

- Research focusing on quality-of-life outcomes for patients receiving this compound reported enhanced social functioning and reduced hospital visits compared to those on oral medications .

Side Effects and Considerations

While this compound is effective, it is associated with potential side effects, including:

- Extrapyramidal symptoms (movement disorders)

- Sedation

- Weight gain

- Cardiovascular effects

Monitoring is essential during treatment to manage these adverse effects effectively.

Mecanismo De Acción

El enantato de flufenazina ejerce sus efectos bloqueando los receptores dopaminérgicos D1 y D2 mesolímbicos postsinápticos en el cerebro. Esta acción conduce a una disminución en la liberación de hormonas hipotalámicas e hipofisarias y afecta el sistema activador reticular, que influye en el metabolismo basal, la temperatura corporal, la vigilia, el tono vasomotor y la emesis . La naturaleza de acción prolongada del compuesto se debe a su lenta liberación del sitio de inyección, proporcionando efectos terapéuticos sostenidos .

Comparación Con Compuestos Similares

El enantato de flufenazina se compara con otros compuestos similares como:

Decanoato de flufenazina: Otro éster de acción prolongada de la flufenazina con usos terapéuticos similares pero diferente longitud de cadena éster.

Clorpromazina: Un antipsicótico de baja potencia con un perfil de efectos secundarios diferente.

Perfenazina: Un derivado de la fenotiazina con propiedades antipsicóticas similares pero diferente farmacocinética

Singularidad

La singularidad del enantato de flufenazina radica en su prolongada duración de acción, lo que lo hace muy adecuado para pacientes con problemas de cumplimiento. Su perfil farmacocinético permite una dosificación menos frecuente en comparación con otros antipsicóticos .

Lista de compuestos similares

- Decanoato de flufenazina

- Clorpromazina

- Perfenazina

Actividad Biológica

Fluphenazine enanthate is an antipsychotic medication primarily used in the treatment of schizophrenia. As a long-acting injectable formulation, it offers advantages over oral medications, particularly in terms of patient compliance. This article delves into the biological activity of this compound, including its pharmacokinetics, efficacy, safety profile, and comparative studies with other antipsychotics.

Pharmacokinetics

This compound is characterized by its pharmacokinetic properties, which influence its therapeutic effectiveness and safety. The compound is administered via intramuscular injection, allowing for a sustained release into the bloodstream.

- Absorption : Following injection, this compound is absorbed slowly, leading to prolonged plasma levels compared to oral formulations.

- Distribution : The drug binds extensively to plasma proteins, which affects its bioavailability and distribution in tissues.

- Metabolism : Fluphenazine undergoes hepatic metabolism primarily through cytochrome P450 enzymes.

- Elimination : The elimination half-life ranges from 7 to 14 days, depending on individual patient factors and dosage.

Efficacy in Schizophrenia Treatment

Numerous studies have assessed the efficacy of this compound in managing schizophrenia symptoms. A systematic review analyzed 73 randomized controlled trials (RCTs) involving 4,870 participants. Key findings include:

- Relapse Rates : One long-term study indicated that this compound reduced relapse rates compared to placebo (RR 0.35; CI 0.19 to 0.64), although the quality of evidence was rated as very low .

- Comparison with Oral Antipsychotics : this compound demonstrated similar efficacy to oral antipsychotics in preventing relapse but did not significantly outperform them in terms of overall clinical outcomes .

Table 1: Efficacy Outcomes of this compound

| Outcome | This compound | Placebo | Quality of Evidence |

|---|---|---|---|

| Death | 0 per 1000 | 0 per 1000 | Very Low |

| Relapse (6 months) | 418 per 1000 | 673 per 1000 | Very Low |

| Extrapyramidal Symptoms | No significant difference | No significant difference | Very Low |

Safety Profile

The safety profile of this compound has been a subject of concern due to potential adverse effects:

- Extrapyramidal Symptoms (EPS) : Studies indicate that this compound may cause EPS similar to other antipsychotics, with no significant differences reported between fluphenazine decanoate and enanthate .

- Withdrawal Rates : A notable percentage of patients withdrew from studies due to side effects; for instance, one study reported a withdrawal rate of 29% for this compound compared to 12% for placebo .

Case Studies and Clinical Trials

Several clinical trials have evaluated the effectiveness and safety of this compound:

- Long-Term Efficacy Trial : In a double-blind trial involving chronic schizophrenic outpatients (n=39), both fluphenazine decanoate and enanthate were effective over one year; however, side effects were reported frequently .

- Comparative Study : A controlled trial compared this compound with haloperidol decanoate and found no significant differences in clinical outcomes but noted varying side effect profiles .

Propiedades

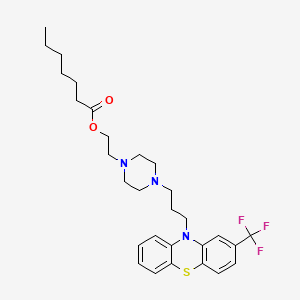

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38F3N3O2S/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWSFOSWNAQHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023070 | |

| Record name | Fluphenazine enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-81-8 | |

| Record name | Fluphenazine enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluphenazine enanthate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine O-enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPHENAZINE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB34YF0W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.